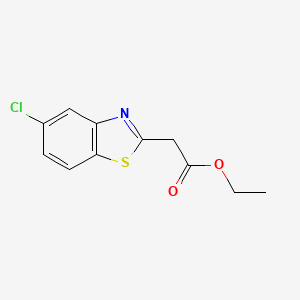

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate is an organic compound with the molecular formula C11H10ClNO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

作用機序

Target of Action

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate is a complex organic compound with potential biological activity . They have shown inhibitory effects against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the bacteria . More research is needed to elucidate the precise interactions of this compound with its targets.

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and replication .

Result of Action

Benzothiazole derivatives have demonstrated anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Action Environment

Factors such as temperature, pH, and presence of other compounds can potentially affect the activity of the compound .

生化学分析

Biochemical Properties

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it can interact with target proteins and enzymes. Post-translational modifications, such as phosphorylation or acetylation, can also influence its localization and activity within the cell .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate can be synthesized through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .

化学反応の分析

Types of Reactions

Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used to modify the benzothiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various benzothiazole derivatives with potential biological activity .

科学的研究の応用

Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is explored for its use in the development of dyes and nonlinear optical materials.

Biological Studies: It serves as a scaffold for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.

類似化合物との比較

Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate can be compared with other benzothiazole derivatives:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

Benzothiazole-2-carboxylic acid: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

生物活性

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target Interactions

this compound interacts with various biological targets, primarily enzymes and proteins involved in metabolic pathways. The compound has shown the ability to inhibit several enzymes, which can disrupt normal cellular functions and lead to therapeutic effects against certain diseases.

Biochemical Pathways

Research indicates that benzothiazole derivatives, including this compound, may inhibit the growth of Mycobacterium tuberculosis, suggesting a role in combating tuberculosis by interfering with bacterial replication pathways. This inhibition is likely due to the compound's ability to bind to active sites of key enzymes involved in bacterial metabolism.

2. Cellular Effects

Gene Expression Modulation

The compound has been observed to influence gene expression related to cell proliferation and apoptosis. By modulating these pathways, it can affect cell survival and growth rates, making it a candidate for further investigation in cancer therapies.

Metabolic Impact

this compound can alter metabolic pathways by inhibiting critical enzymes such as cytochrome P450. These interactions can result in changes in cellular metabolism and the production of metabolites with distinct biological activities.

3. Dosage Effects in Animal Models

Studies reveal that the biological effects of this compound are dose-dependent. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anti-tumor activities. Conversely, higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. This underscores the importance of dosage optimization for therapeutic applications.

4. Research Applications

The compound has several promising applications in scientific research:

- Medicinal Chemistry : Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

- Materials Science : Explored for use in developing dyes and nonlinear optical materials.

- Biological Studies : Serves as a scaffold for synthesizing biologically active molecules.

5. Case Studies and Research Findings

6. Conclusion

This compound presents a multifaceted profile of biological activity with implications for treating infectious diseases and cancer. Its ability to interact with critical biological targets highlights its potential as a lead compound for further development in pharmacology. Ongoing research will be essential to fully elucidate its mechanisms and optimize its therapeutic applications.

特性

IUPAC Name |

ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNHAHGRGWWDNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。